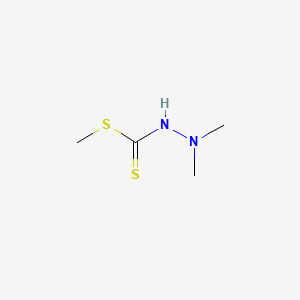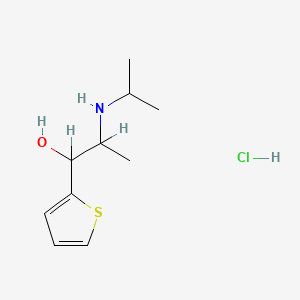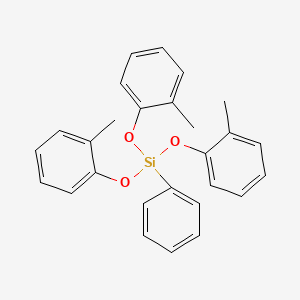
Tris(2-methylphenoxy)phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-methylphenoxy)phenylsilane is an organosilicon compound characterized by the presence of three 2-methylphenoxy groups attached to a central phenylsilane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methylphenoxy)phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-methylphenol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 2-methylphenoxy groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Tris(2-methylphenoxy)phenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes with different substituents.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the phenoxy groups.
科学的研究の応用
Tris(2-methylphenoxy)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to enhance thermal and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biocompatible materials.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which Tris(2-methylphenoxy)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The phenoxy groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile reagent in various chemical reactions.
類似化合物との比較
Phenylsilane: A simpler analog with only one phenyl group attached to silicon.
Tris(trimethylsilyl)silane: Another organosilicon compound with three trimethylsilyl groups attached to silicon.
Comparison:
Uniqueness: Tris(2-methylphenoxy)phenylsilane is unique due to the presence of three 2-methylphenoxy groups, which provide distinct steric and electronic properties compared to simpler analogs.
Reactivity: The compound’s reactivity is influenced by the bulky phenoxy groups, making it suitable for specific applications where steric hindrance is beneficial.
Applications: While phenylsilane and Tris(trimethylsilyl)silane are used in various chemical reactions, this compound offers unique advantages in materials science and advanced synthesis due to its specific structural features.
特性
CAS番号 |
35074-48-7 |
|---|---|
分子式 |
C27H26O3Si |
分子量 |
426.6 g/mol |
IUPAC名 |
tris(2-methylphenoxy)-phenylsilane |
InChI |
InChI=1S/C27H26O3Si/c1-21-13-7-10-18-25(21)28-31(24-16-5-4-6-17-24,29-26-19-11-8-14-22(26)2)30-27-20-12-9-15-23(27)3/h4-20H,1-3H3 |
InChIキー |
BJZXRBVWTLEUDT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3C)OC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


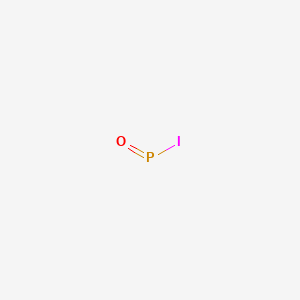

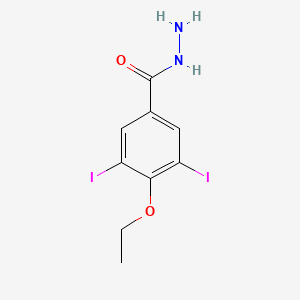
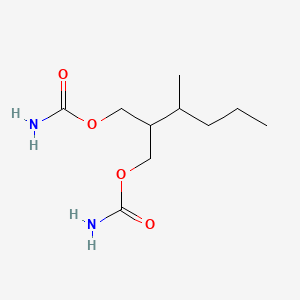
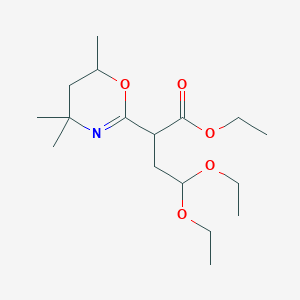
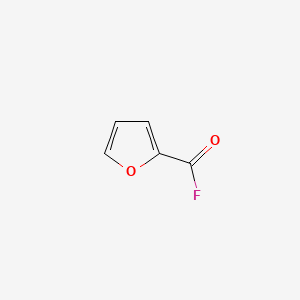
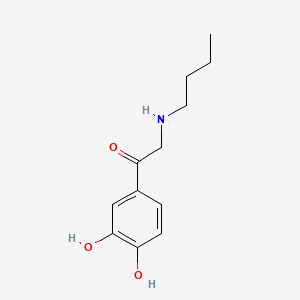

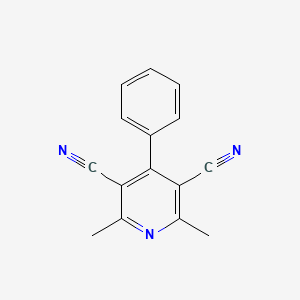
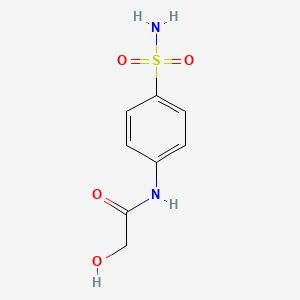
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
